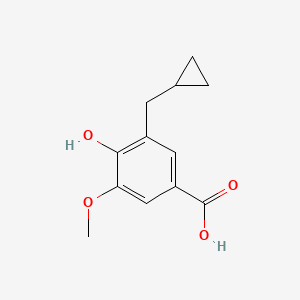

3-(Cyclopropylmethyl)-4-hydroxy-5-methoxybenzoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “3-(Cyclopropylmethyl)-4-hydroxy-5-methoxybenzoic acid” is a complex organic molecule. It contains a cyclopropylmethyl group, which is a chemical structure derived from cyclopropane . Cyclopropane is typically produced in a cyclopropanation reaction . The compound also contains a benzoic acid moiety, which is a common component in many organic compounds .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the cyclopropylmethyl group and the introduction of the hydroxy and methoxy groups. Cyclopropane fatty acids are produced by a small number of plants, primarily in the order Malvidae . The main strategies to build up borinic acids rely either on the addition of organometallic reagents to boranes or the reaction of triarylboranes with a ligand .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The cyclopropylmethyl group has an empirical formula of C3H5 and chemical bonds from each of the three carbons to both of the other two . The benzoic acid moiety would contribute additional carbon, hydrogen, and oxygen atoms to the overall structure .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, borinic acids, which are related to the compound , have been used in Suzuki–Miyaura cross-coupling reactions . Additionally, cyclopropane fatty acids have been used in the synthesis of lubricants, cosmetics, dyes, coatings, and other types of valuable industrial feedstocks .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Cyclopropane fatty acids, for example, have unique strained ring structures that confer physical and chemical properties characteristic of unsaturated fatty acids with the oxidative stability displayed by saturated fatty acids .Aplicaciones Científicas De Investigación

Stability and Reactivity Studies

- The stability and reactivity of derivatives similar to 3-(Cyclopropylmethyl)-4-hydroxy-5-methoxybenzoic acid have been analyzed using semi-empirical methods, highlighting the importance of computational chemistry in optimizing compounds for various applications (Arsyad, Majid, Setiawan, & Natsir, 2021).

Natural Product Research and Bioactivity

- Marine-derived fungi have been shown to produce bioactive phenyl ether derivatives, demonstrating the potential of natural compounds in developing new antioxidants with potential pharmaceutical applications (Lan-lan Xu et al., 2017).

Analytical and Detection Methods

- Studies on vanillic acid (a related compound) have explored its spectral fingerprints and potential for analytical applications, indicating the role of these compounds in enhancing detection methods for various substances (E. Clavijo, J. Menendez, & R. Aroca, 2008).

Encapsulation for Controlled Release

- The encapsulation of flavor molecules related to this compound into layered inorganic nanoparticles has been studied for controlled release in food science, indicating its potential in improving food preservation and flavoring (Mi-Mi Hong, Jae-Min Oh, & J. Choy, 2008).

Direcciones Futuras

The future directions for research on this compound could include further exploration of its synthesis and potential applications. For example, borinic acids have been used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials . Additionally, cyclopropane fatty acids have been used in the synthesis of lubricants, cosmetics, dyes, coatings, and other types of valuable industrial feedstocks .

Mecanismo De Acción

The compound’s interaction with its targets could potentially affect various biochemical pathways, depending on the specific nature of these targets. The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by factors such as its molecular size, polarity, and solubility .

The result of the compound’s action would depend on the nature of its targets and the biochemical pathways it affects. This could range from changes at the molecular and cellular levels to broader physiological effects .

The compound’s action, efficacy, and stability could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules or ions in the environment .

Propiedades

IUPAC Name |

3-(cyclopropylmethyl)-4-hydroxy-5-methoxybenzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-16-10-6-9(12(14)15)5-8(11(10)13)4-7-2-3-7/h5-7,13H,2-4H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWWKEOWXWQMCAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)CC2CC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-dichloro-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2692948.png)

![Ethyl 2-[[7-[6-(1,3-benzodioxol-5-ylmethylamino)-6-oxohexyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-6-yl]sulfanyl]acetate](/img/structure/B2692951.png)

![[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl] 3-methoxy-4-[2-(4-methoxyanilino)-2-oxoethoxy]benzoate](/img/structure/B2692955.png)

![(5E)-5-[(4-tert-butylphenyl)methylidene]-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2692959.png)

![2-chloro-4-fluoro-N-[4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]benzamide](/img/structure/B2692968.png)

![{5-[(4,7-Dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-3-isoxazolyl}methanol](/img/structure/B2692969.png)

![(Z)-N-(1-(5-bromo-2-methoxyphenyl)-3-oxo-3-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2692970.png)